

# A meta-analysis of clinical trial data on Cefoselis efficacy and safety

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cefoselis |           |
| Cat. No.:            | B1662153  | Get Quote |

# A Comparative Meta-Analysis of Cefoselis: Efficacy and Safety in Focus

In the landscape of fourth-generation cephalosporins, **Cefoselis** has been a subject of clinical investigation for its efficacy and safety in treating severe bacterial infections. This guide provides a meta-analytical perspective on the available clinical trial data for **Cefoselis**, offering a comparative assessment against its therapeutic alternatives, primarily Cefepime. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further research and clinical positioning.

### **Executive Summary**

Cefoselis, a fourth-generation cephalosporin, demonstrates comparable efficacy and safety to Cefepime in the treatment of acute respiratory and urinary tract infections. Clinical trial data indicates similar cure rates, bacteriological eradication, and adverse event profiles between the two antibiotics. However, a notable gap exists in the literature regarding a comprehensive meta-analysis of Cefoselis across a wide range of indications, limiting a broader comparative assessment against other cephalosporins and antibiotic classes. This guide synthesizes the available direct comparative trial data and contextualizes it with existing meta-analyses of Cefepime to provide a comprehensive overview.

### Efficacy Comparison: Cefoselis vs. Cefepime



A multicenter, double-blind, randomized controlled clinical trial provides the most direct evidence for the comparative efficacy of **Cefoselis** and Cefepime.[1][2] The study enrolled 241 patients with acute respiratory or urinary tract bacterial infections who were treated with either intravenous **Cefoselis** or Cefepime at a dose of 1-2 grams twice daily for 7-14 days.[1]

| Efficacy Endpoint                | Cefoselis (n=120) | Cefepime (n=121) | Statistical<br>Significance |
|----------------------------------|-------------------|------------------|-----------------------------|
| Clinical Cure Rate               | 60.2%             | 54.2%            | P > 0.05                    |
| Clinical Efficacy Rate           | 96.7%             | 94.9%            | P > 0.05                    |
| Bacteriological Eradication Rate | 94.4%             | 100%             | P > 0.05                    |

The results, as detailed in the table above, demonstrate no statistically significant difference in the clinical cure rate, overall clinical efficacy, and bacteriological eradication rate between **Cefoselis** and Cefepime.[1] These findings suggest that **Cefoselis** is a viable alternative to Cefepime for the studied indications.

For a broader perspective, a meta-analysis of Cefepime in pediatric patients showed no difference in success rate or treatment failure compared to other antibiotics.[3][4] However, another meta-analysis in a general population suggested a higher all-cause mortality with Cefepime compared to other beta-lactams, a finding that warrants further investigation and consideration in clinical practice.[5][6]

## Safety and Tolerability Profile

The safety profiles of **Cefoselis** and Cefepime were also found to be comparable in the head-to-head clinical trial.[1][2] The incidence of adverse reactions was low in both treatment arms, with no significant difference observed between the two drugs.[1]

| Safety Endpoint                   | Cefoselis (n=120) | Cefepime (n=121) | Statistical<br>Significance |
|-----------------------------------|-------------------|------------------|-----------------------------|
| Incidence of Adverse<br>Reactions | 3.3%              | 5.1%             | P > 0.05                    |



No serious adverse events were reported for **Cefoselis** in this trial.[1] It is important to note that some studies have suggested potential neurotoxicity with beta-lactam antibiotics, including **Cefoselis**, particularly in patients with renal impairment.[7]

# Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

**Cefoselis**, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the survival of bacteria. The drug targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a defective cell wall, ultimately causing bacterial cell lysis and death.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Multicenter, double-blind, randomized clinical trial of parenterally administered Cefoselis versus Cefepime for the treatment of acute bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefepime Efficacy and Safety in Children: A Systematic Review and Meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of cefepime: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Cefoselis, a beta-lactam antibiotic, easily penetrates the blood-brain barrier and causes seizure independently by glutamate release PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A meta-analysis of clinical trial data on Cefoselis efficacy and safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662153#a-meta-analysis-of-clinical-trial-data-on-cefoselis-efficacy-and-safety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com